MPP dihydrochloride
MPP dihydrochloride
Estrogen action is mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct target tissue distributions and functional activities. Methylpiperidino pyrazole is an ER antagonist that is highly selective for ERα compared to ERβ (Kis = 5.6 nM and 2.3 μM, respectively). It can inhibit ERα transcriptional activation with an IC50 value of 80 nM. It has been used to evaluate the role of ERα in various estrogen-responsive systems, including certain cancers.
Brand Name:
Vulcanchem
CAS No.:
289726-02-9
VCID:
VC0005360
InChI:
InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3
SMILES:
CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl
Molecular Formula:
C29H31N3O3
Molecular Weight:
469.6 g/mol
MPP dihydrochloride
CAS No.: 289726-02-9
Cat. No.: VC0005360
Molecular Formula: C29H31N3O3
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Estrogen action is mediated through two estrogen receptor (ER) subtypes, ERα and ERβ, which have distinct target tissue distributions and functional activities. Methylpiperidino pyrazole is an ER antagonist that is highly selective for ERα compared to ERβ (Kis = 5.6 nM and 2.3 μM, respectively). It can inhibit ERα transcriptional activation with an IC50 value of 80 nM. It has been used to evaluate the role of ERα in various estrogen-responsive systems, including certain cancers. |
|---|---|
| CAS No. | 289726-02-9 |
| Molecular Formula | C29H31N3O3 |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazol-3-yl]phenol |
| Standard InChI | InChI=1S/C29H31N3O3/c1-21-28(22-5-11-25(33)12-6-22)30-32(24-9-13-26(34)14-10-24)29(21)23-7-15-27(16-8-23)35-20-19-31-17-3-2-4-18-31/h5-16,33-34H,2-4,17-20H2,1H3 |
| Standard InChI Key | TXLGPGWHIIHRHH-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl.Cl |
| Canonical SMILES | CC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)OCCN5CCCCC5 |
| Appearance | Assay:≥98%A crystalline solid |
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